(3-amino-2-chloropyridin-4-yl)methanol
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Overview
Description
(3-Amino-2-chloropyridin-4-yl)methanol: is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol. It is a derivative of pyridine, featuring an amino group at the 3-position, a chlorine atom at the 2-position, and a hydroxymethyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2-chloropyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with 3-amino-2-chloropyridine as the starting material.
Halogenation: The pyridine ring is halogenated at the 2-position to introduce the chlorine atom.
Hydroxylation: The 4-position of the pyridine ring is then hydroxylated to introduce the hydroxymethyl group.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-Amino-2-chloropyridin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group, if present.
Substitution: Substitution reactions at the amino or hydroxyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield pyridine N-oxide derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
(3-Amino-2-chloropyridin-4-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the chemical industry for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-amino-2-chloropyridin-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
(3-Amino-2-chloropyridin-4-yl)methanol: can be compared with other similar compounds, such as:
3-Amino-2-chloropyridine: Lacks the hydroxymethyl group.
2-Chloro-3-aminopyridine: Similar structure but different position of the amino group.
4-Hydroxymethylpyridine: Lacks the chlorine atom.
Uniqueness: The presence of both the amino and hydroxymethyl groups on the pyridine ring makes this compound unique compared to its analogs
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Properties
CAS No. |
1002129-57-8 |
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Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.